(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is a chemical compound that is commonly known as BAY 41-2272. It is a potent activator of soluble guanylate cyclase (sGC), which is an important enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.
作用機序
BAY 41-2272 is a potent activator of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, which is an important enzyme in the NO/cGMP signaling pathway. (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is responsible for the conversion of GTP to cGMP, which is a key mediator of various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 binds to the heme moiety of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, leading to an increase in the production of cGMP and subsequent activation of downstream signaling pathways.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential candidate for the treatment of various diseases, including pulmonary hypertension and erectile dysfunction. It has also been shown to have antiplatelet effects, which make it a potential candidate for the treatment of thrombotic disorders.
実験室実験の利点と制限
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, which makes it a useful tool for studying the NO/cGMP signaling pathway. It is also relatively stable and easy to synthesize. However, one limitation of BAY 41-2272 is that it can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BAY 41-2272. One area of research is the development of novel (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide activators with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of BAY 41-2272 in various diseases, including cardiovascular and pulmonary diseases. Additionally, the mechanisms underlying the vasodilatory and anti-inflammatory effects of BAY 41-2272 could be further elucidated to identify potential targets for drug development.
合成法
BAY 41-2272 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylaniline with (E)-3-(4-fluorophenyl)-2-propenenitrile to form the intermediate (E)-N-(4-butylphenyl)-3-(4-fluorophenyl)-2-propenenitrile. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the final product, BAY 41-2272.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the pulmonary arteries. BAY 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to increase the levels of cGMP, which is a key mediator of penile erection.
特性
IUPAC Name |
(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-2-3-4-17-5-11-21(12-6-17)27-24(28)19(16-26)15-22-13-14-23(29-22)18-7-9-20(25)10-8-18/h5-15H,2-4H2,1H3,(H,27,28)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAMCJSXAJOHV-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。